molecular formula C6H14N2 B13651955 1-(2-Aminoethyl)cyclobutan-1-amine

1-(2-Aminoethyl)cyclobutan-1-amine

Cat. No.: B13651955
M. Wt: 114.19 g/mol
InChI Key: RNXCFNPXGQULQB-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)cyclobutan-1-amine is an organic compound with the molecular formula C6H14N2 It features a cyclobutane ring substituted with an aminoethyl group, making it a primary amine

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas over metal catalysts are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Imines and nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted amines and amides.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)cyclobutan-1-amine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Aminoethyl)cyclopropane-1-amine
  • 1-(2-Aminoethyl)cyclopentane-1-amine
  • 1-(2-Aminoethyl)cyclohexane-1-amine

Uniqueness

1-(2-Aminoethyl)cyclobutan-1-amine is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs with three, five, or six-membered rings. This structural feature influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

1-(2-aminoethyl)cyclobutan-1-amine

InChI

InChI=1S/C6H14N2/c7-5-4-6(8)2-1-3-6/h1-5,7-8H2

InChI Key

RNXCFNPXGQULQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCN)N

Origin of Product

United States

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